molecular formula C40H75N3O14 B8106153 N-Desthiobiotin-N-bis(PEG4-t-butyl ester)

N-Desthiobiotin-N-bis(PEG4-t-butyl ester)

Cat. No.: B8106153
M. Wt: 822.0 g/mol
InChI Key: PUELEIRDQBMWBK-SZAHLOSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a PEG-based linker compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed for targeted protein degradation, which is a promising approach for the development of targeted therapy drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is synthesized by linking desthiobiotin, a modified form of biotin, with PEG (polyethylene glycol) chains that are terminated with t-butyl protected carboxyl groups. The t-butyl groups can be deprotected under acidic conditions .

Industrial Production Methods

The compound is typically produced in reagent grade for research purposes. It is available in various quantities and is shipped under ambient temperature conditions .

Chemical Reactions Analysis

Types of Reactions

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) primarily undergoes deprotection reactions where the t-butyl groups are removed under acidic conditions. This deprotection allows the carboxyl groups to participate in further chemical reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the deprotected forms of the compound, which can then be used in further synthetic applications .

Scientific Research Applications

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is widely used in scientific research, particularly in the development of PROTACs

Mechanism of Action

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound contains two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is unique due to its combination of desthiobiotin and PEG chains with t-butyl protected carboxyl groups. This structure allows it to be used specifically in the synthesis of PROTACs, providing a versatile tool for targeted protein degradation .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H75N3O14/c1-33-34(42-38(47)41-33)11-9-8-10-12-35(44)43(15-19-50-23-27-54-31-29-52-25-21-48-17-13-36(45)56-39(2,3)4)16-20-51-24-28-55-32-30-53-26-22-49-18-14-37(46)57-40(5,6)7/h33-34H,8-32H2,1-7H3,(H2,41,42,47)/t33-,34+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUELEIRDQBMWBK-SZAHLOSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H75N3O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.